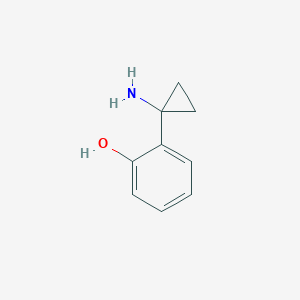

2-(1-Aminocyclopropyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Aminocyclopropyl)phenol is an organic compound with the molecular formula C9H11NO. It consists of a phenol group attached to a cyclopropyl ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclopropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopropylamine derivative. This reaction typically requires the presence of a strong base and elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic route, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminocyclopropyl)phenol undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield hydroquinones, which are important intermediates in organic synthesis.

Common Reagents and Conditions:

Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Brominated or nitrated derivatives of this compound

Scientific Research Applications

2-(1-Aminocyclopropyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino group can engage in nucleophilic interactions. These properties enable the compound to modulate cellular processes and biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Phenol (C6H5OH): The parent compound with a simpler structure and well-known antiseptic properties.

2-Aminophenol (C6H4(NH2)OH): Similar to 2-(1-Aminocyclopropyl)phenol but lacks the cyclopropyl ring, leading to different reactivity and applications.

4-Hexylresorcinol (C12H18O2): A phenolic compound with enhanced antiseptic properties due to the presence of a hexyl group.

Uniqueness: this compound is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic effects.

Biological Activity

2-(1-Aminocyclopropyl)phenol is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound consists of a phenolic ring substituted at the second position with a 1-aminocyclopropyl group, which contributes to its distinct chemical properties and biological activities. This article reviews the biological activity of this compound through various studies, highlighting its neuroprotective effects, antioxidant properties, and potential therapeutic applications.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects . In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH radical scavenging and hydrogen peroxide scavenging tests. In these assays, the compound demonstrated significant radical scavenging activity, indicating its potential role as an antioxidant agent. The IC50 values obtained from these studies suggest that it could be effective in reducing oxidative stress in biological systems .

Synthesis Methods

Several synthesis methods for this compound have been developed, allowing for its production in both laboratory and industrial settings. These methods include:

- Direct amination of phenolic precursors : This approach involves the reaction of phenolic compounds with cyclopropylamine under specific conditions to yield this compound.

- Use of catalytic systems : Some studies have explored the use of metal catalysts to enhance the efficiency of the synthesis process.

Potential Applications

The biological activity of this compound suggests several potential applications:

- Neuroprotective agents : Given its protective effects on neuronal cells, it may be developed into therapeutic agents for neurodegenerative diseases.

- Antioxidants : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related damage.

- Pharmaceutical intermediates : Due to its unique structure, it may serve as a precursor in the synthesis of more complex pharmaceutical compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes some notable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminophenol | Contains an amino group on the phenolic ring | Commonly used as a precursor in pharmaceuticals. |

| 2-(2-Aminopropyl)phenol | Similar phenolic structure but different alkyl substitution | Known human metabolite with distinct effects. |

| 4-(Aminocyclopropyl)phenol | Features a cyclopropyl amine at the para position | Potentially different biological activity profile. |

| 3-(Aminocyclopropyl)phenol | Amino group located at the meta position | Unique steric hindrance may affect reactivity. |

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

- Neuroprotection in Animal Models : Studies involving rodent models have shown that administration of this compound can significantly reduce neurodegeneration markers following induced oxidative stress.

- Antioxidant Efficacy in Cell Cultures : In vitro experiments demonstrated that treatment with this compound led to a marked decrease in cell death rates due to oxidative stress, supporting its potential as an antioxidant therapy .

- Pharmacological Studies : Preliminary pharmacological assessments indicate that this compound may enhance cognitive function in animal models, warranting further investigation into its mechanisms and therapeutic applications .

Properties

CAS No. |

1314643-70-3 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(1-aminocyclopropyl)phenol |

InChI |

InChI=1S/C9H11NO/c10-9(5-6-9)7-3-1-2-4-8(7)11/h1-4,11H,5-6,10H2 |

InChI Key |

WACCBGWJWDQUGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.